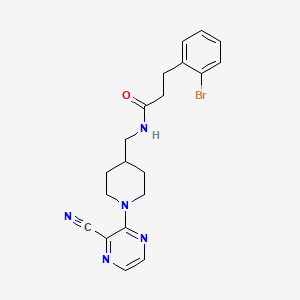

3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide

Descripción

Propiedades

IUPAC Name |

3-(2-bromophenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN5O/c21-17-4-2-1-3-16(17)5-6-19(27)25-14-15-7-11-26(12-8-15)20-18(13-22)23-9-10-24-20/h1-4,9-10,15H,5-8,11-12,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXAYQYBPKHQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the bromophenyl and cyanopyrazinyl intermediates. The key steps include:

Formation of the Cyanopyrazinyl Group: This involves the reaction of pyrazine with a suitable cyanating agent.

Coupling Reaction: The bromophenyl and cyanopyrazinyl intermediates are coupled with a piperidinyl derivative under specific conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperidine-Containing Propanamide Derivatives

a) 3-(3-Chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide ()

- Structural Differences: Substitutes the bromophenyl group with a 3-chlorophenyl ring and replaces cyanopyrazine with 2-methylpyridine.

- Implications: Chlorine’s smaller atomic radius compared to bromine reduces lipophilicity. The pyridine ring may decrease hydrogen-bonding capacity relative to cyanopyrazine.

- Pharmacology: No explicit data, but structural similarity to fentanyl analogs (–9) suggests possible opioid receptor interaction.

b) 2-((1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide ()

- Structural Differences: Introduces a sulfonyl group on the piperidine ring and replaces the cyanopyrazine with a methylacetamide group.

- Synthesis : Likely synthesized via carbodiimide-mediated amidation, similar to pyrazinamide derivatives ().

c) N-(3-Cyanophenyl)-2-(3-oxopiperazin-1-yl)propanamide ()

- Structural Differences: Replaces the bromophenyl group with a 3-cyanophenyl ring and substitutes the piperidine with a 3-oxopiperazine.

- Implications: The oxopiperazine introduces a polar ketone group, altering solubility and binding kinetics. Cyanophenyl may enhance π-π stacking compared to bromophenyl.

Fentanyl Analogs (–9, 13)

These compounds share a piperidine-propanamide core but vary in aromatic substituents:

Key Differences :

- Bromophenyl vs.

- Cyanopyrazine vs. Simple Aromatic Rings: The cyanopyrazine in the target compound may improve receptor binding specificity through hydrogen bonding (as seen in pyrazinamide derivatives; ).

Pyrazine and Pyridine Derivatives

a) 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ()

- Structural Overlap : Contains a bromophenyl group and pyrazine ring.

- Crystallographic Data : Intramolecular hydrogen bonds stabilize the structure (S(6) motif), with weak intermolecular interactions forming 2D networks. This suggests the target compound may exhibit similar solid-state stability.

b) N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide ()

- Structural Differences : Replaces propanamide with a sulfonamide group.

- Implications : Sulfonamide groups often enhance metabolic stability but may reduce CNS penetration compared to amides.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : Bromophenyl > Chlorophenyl > Fluorophenyl (based on halogen size).

- Hydrogen Bonding: Cyanopyrazine > Pyridine > Simple aryl rings.

- Metabolic Stability : Bulkier substituents (e.g., bromine) may slow oxidative metabolism, while sulfonyl or ketone groups () could facilitate conjugation pathways.

Actividad Biológica

The compound 3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by the presence of a bromophenyl group, a piperidine moiety, and a cyanopyrazine derivative. The structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Receptor Modulation : The compound is known to interact with various receptors, particularly those involved in neurotransmission and signal transduction pathways.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that play crucial roles in metabolic pathways, thereby affecting cellular functions.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.

Efficacy and Biological Studies

Recent research has focused on evaluating the efficacy of this compound in various biological models. Below are notable findings from different studies:

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting strong antibacterial potential.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was administered to mice with induced paw edema. The results showed a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.